Cytembena
Overview
Description
Bromebromic acid, also known as hydrogen bromate, is an oxoacid with the molecular formula HBrO₃. It is a colorless solution that turns yellow at room temperature as it decomposes to bromine. Bromebromic acid is a powerful oxidizing agent and is commonly used in various chemical reactions, including the Belousov–Zhabotinsky reactions .
Preparation Methods
Bromebromic acid is typically prepared by reacting barium bromate with sulfuric acid. The reaction is as follows: [ \text{Ba(BrO}_3\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HBrO}_3 + \text{BaSO}_4 ] Barium sulfate is insoluble in water and forms a precipitate, allowing the aqueous bromebromic acid to be decanted and separated .
Chemical Reactions Analysis
Bromebromic acid undergoes various types of chemical reactions, including:
Oxidation: Bromebromic acid is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to bromous acid (HBrO₂) or bromine (Br₂) under certain conditions.
Substitution: Bromebromic acid can participate in substitution reactions, where the bromate ion (BrO₃⁻) is replaced by other ions or molecules.
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bromebromic acid has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Bromebromic acid is used in biochemical assays and experiments involving oxidation-reduction reactions.
Mechanism of Action
The mechanism of action of bromebromic acid involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. The molecular targets and pathways involved in its action depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Bromebromic acid is similar to other oxoacids of halogens, such as chloric acid (HClO₃) and iodic acid (HIO₃). bromebromic acid is unique in its specific reactivity and stability. It is a stronger oxidizing agent compared to iodic acid but less reactive than chloric acid. Similar compounds include:
- Chloric acid (HClO₃)
- Iodic acid (HIO₃)
- Perbromic acid (HBrO₄)
These compounds share similar chemical properties but differ in their reactivity and applications .
Biological Activity
Cytembena, a synthetic compound with the chemical formula CHBrNaO, has been the subject of various studies focusing on its biological activity, particularly its potential as an anticancer agent. This article compiles data from multiple sources to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNaO
- CAS Number : 23665583
- Molecular Weight : 303.08 g/mol
This compound is known to act primarily as a DNA synthesis inhibitor , which can interfere with the replication process in cancer cells. Its mechanism involves intercalation into DNA, leading to topoisomerase inhibition, which is crucial for DNA unwinding during replication. This action can trigger apoptosis in malignant cells, making it a candidate for cancer therapy.
Anticancer Effects
-
Cellular Response :
- This compound has shown significant anticancer activity in various cell lines. In a study involving the National Cancer Institute's 60 cell line testing, this compound was identified as having a unique profile compared to other compounds, indicating a novel mechanism of action, particularly against multidrug-resistant cancer models .
- Case Studies :
- In Vitro Studies :
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other known compounds:
Clinical Trials and Toxicity Studies
Research indicates that while this compound shows promising anticancer properties, further studies are necessary to fully understand its toxicity profile and long-term effects. The National Toxicology Program (NTP) has utilized various animal models for toxicity assessments, which have provided insights into potential adverse effects associated with long-term exposure .
Summary of Findings
- Efficacy : this compound demonstrates significant anticancer activity in both in vitro and clinical settings.
- Safety Profile : Initial studies suggest manageable toxicity; however, comprehensive safety evaluations are ongoing.
- Future Research Directions : Further studies are needed to explore combination therapies with other anticancer agents and to elucidate the full range of biological activities.
Properties
CAS No. |
21739-91-3 |
---|---|
Molecular Formula |
C11H9BrO4 |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14)/b9-6+ |
InChI Key |
UPZFHUODAYGHDZ-RMKNXTFCSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+] |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
Appearance |
Solid powder |
melting_point |
500 to 505 °F (NTP, 1992) |
Key on ui other cas no. |
21739-91-3 |
physical_description |
Cytembena is a white to off-white powder. (NTP, 1992) |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11-1933 bromebric acid bromebric acid, (E)-isomer bromebric acid, sodium salt bromebric acid, sodium salt, (E)-isomer bromebric acid, sodium salt, (Z)-isomer Cytembena Mebryl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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